Cas no 2166997-97-1 (3-oxabicyclo4.1.0heptane-6-carboxylic acid)
3-oxabicyclo4.1.0heptane-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid
- 3-oxabicyclo4.1.0heptane-6-carboxylic acid
-
- MDL: MFCD30684786
- Inchi: 1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9)
- InChI Key: BFEJYBAOLMBLCT-UHFFFAOYSA-N
- SMILES: C12C(C(O)=O)(C1)CCOC2
3-oxabicyclo4.1.0heptane-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-303562-0.05g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 0.05g |
$600.0 | 2023-09-05 | |
| Enamine | EN300-303562-0.1g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 0.1g |
$783.0 | 2023-09-05 | |
| Enamine | EN300-303562-0.25g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 0.25g |
$1118.0 | 2023-09-05 | |
| Enamine | EN300-303562-0.5g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 0.5g |
$1760.0 | 2023-09-05 | |
| Enamine | EN300-303562-1.0g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 1g |
$2257.0 | 2023-06-05 | |
| Enamine | EN300-303562-2.5g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 2.5g |
$4424.0 | 2023-09-05 | |
| Enamine | EN300-303562-5.0g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 5g |
$6545.0 | 2023-06-05 | |
| Enamine | EN300-303562-10.0g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 10g |
$9704.0 | 2023-06-05 | |
| Enamine | EN300-303562-1g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 1g |
$2257.0 | 2023-09-05 | |
| Enamine | EN300-303562-5g |
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid |
2166997-97-1 | 95% | 5g |
$6545.0 | 2023-09-05 |
3-oxabicyclo4.1.0heptane-6-carboxylic acid Related Literature
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 3-oxabicyclo4.1.0heptane-6-carboxylic acid
3-oxabicyclo[4.1.0]heptane-6-carboxylic Acid: An Overview of a Promising Compound (CAS No. 2166997-97-1)
3-oxabicyclo[4.1.0]heptane-6-carboxylic acid (CAS No. 2166997-97-1) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound, characterized by its oxabicyclo framework and carboxylic acid functional group, offers a rich platform for exploring novel chemical properties and potential biological applications.
The 3-oxabicyclo[4.1.0]heptane core is a seven-membered ring with an oxygen atom bridging two carbon atoms, creating a bicyclic structure. This unique architecture imparts specific physical and chemical properties that are of great interest to researchers. The carboxylic acid group, attached to the sixth carbon atom, further enhances the compound's reactivity and solubility, making it a valuable starting material for various synthetic transformations.
Recent studies have highlighted the potential of 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid in the development of new pharmaceuticals. One notable area of research is its use as an intermediate in the synthesis of prodrugs and drug delivery systems. The oxabicyclo framework provides a rigid structure that can be functionalized to enhance the stability and bioavailability of therapeutic agents.
In the context of medicinal chemistry, 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid has been explored for its potential in modulating various biological targets. For instance, researchers have investigated its interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes and kinases. These studies have shown that the compound can exhibit selective inhibition or activation, depending on the specific functional groups introduced during synthesis.
Another promising application of 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid is in the field of neuropharmacology. Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The rigid structure of the oxabicyclo core may help these derivatives cross the blood-brain barrier more effectively, enhancing their therapeutic potential.
The synthesis of 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multi-step processes, including ring-closing metathesis (RCM) and oxidation reactions. Recent advancements in catalytic methods have improved the efficiency and yield of these syntheses, making it more accessible for large-scale production and further research.
From an environmental perspective, the use of 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid in chemical processes has been evaluated for its sustainability and eco-friendliness. Green chemistry principles are increasingly being applied to optimize synthetic routes, reducing waste and minimizing environmental impact.
In conclusion, 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid (CAS No. 2166997-97-1) represents a versatile and promising compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical development. Its unique structural features and functional groups make it an attractive candidate for further exploration and innovation in these fields.
2166997-97-1 (3-oxabicyclo4.1.0heptane-6-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)